molecular formula C6H13NO2S B12532597 Ethyl 2-methyl-D-cysteinate CAS No. 710941-52-9

Ethyl 2-methyl-D-cysteinate

Cat. No.: B12532597
CAS No.: 710941-52-9
M. Wt: 163.24 g/mol
InChI Key: RIJQKIFTFSSRSH-ZCFIWIBFSA-N
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Description

Ethyl 2-methyl-D-cysteinate is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an ethyl ester group attached to the sulfur atom of the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-D-cysteinate typically involves the esterification of 2-methyl-D-cysteine. One common method is the reaction of 2-methyl-D-cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-D-cysteinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-methyl-D-cysteine alcohol.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-methyl-D-cysteinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and protein activity .

Comparison with Similar Compounds

Ethyl 2-methyl-D-cysteinate can be compared with other cysteine derivatives, such as:

These compounds share similar chemical structures but differ in their specific functional groups, leading to variations in their biological activities and applications.

Properties

CAS No.

710941-52-9

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m1/s1

InChI Key

RIJQKIFTFSSRSH-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@@](C)(CS)N

Canonical SMILES

CCOC(=O)C(C)(CS)N

Origin of Product

United States

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